molecular formula C11H7Cl2N3O3S B2735268 N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea CAS No. 672286-03-2

N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea

Cat. No. B2735268
CAS RN: 672286-03-2
M. Wt: 332.16
InChI Key: AATXXTHMITUAOJ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea, also known as Diuron, is a widely used herbicide that has been extensively studied for its chemical properties and biological effects. The chemical formula of Diuron is C9H10Cl2N2O2S, and its molecular weight is 233.16 g/mol. Diuron is a white crystalline solid that is soluble in water and organic solvents. It is commonly used in agriculture, forestry, and aquatic environments to control the growth of weeds and algae.

Mechanism of Action

N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in chloroplasts. This results in the accumulation of reactive oxygen species, which damages the chloroplasts and leads to the death of the plant.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea has been shown to have toxic effects on aquatic organisms, including fish, amphibians, and invertebrates. It can also accumulate in the soil and water, leading to long-term environmental effects.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea is a widely used herbicide that has been extensively studied for its chemical properties and biological effects. It is relatively easy to synthesize and has a well-established mechanism of action. However, its toxic effects on the environment and aquatic organisms limit its use in laboratory experiments.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea, including:
1. Developing more environmentally friendly herbicides that are less toxic to aquatic organisms.
2. Studying the effects of N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea on soil microorganisms and their role in soil health.
3. Investigating the potential use of N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea in cancer treatment, as it has been shown to have anti-tumor properties.
4. Developing new methods for the synthesis of N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea that are more efficient and environmentally friendly.
5. Studying the long-term effects of N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea on the environment and developing strategies for its remediation.
In conclusion, N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea is a widely used herbicide that has been extensively studied for its chemical properties and biological effects. It acts as a photosystem II inhibitor and has toxic effects on aquatic organisms. Future research on N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea should focus on developing more environmentally friendly herbicides, studying its effects on soil microorganisms, investigating its potential use in cancer treatment, developing new synthesis methods, and studying its long-term effects on the environment.

Synthesis Methods

N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea can be synthesized by reacting 2,6-dichloroaniline with 5-nitro-2-thiophenecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction produces a yellow precipitate, which is then filtered and recrystallized to obtain pure N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea.

Scientific Research Applications

N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It is known to inhibit photosynthesis in plants by disrupting the electron transport chain in chloroplasts. This results in the death of the plant within a few days of exposure to N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATXXTHMITUAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329723
Record name 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,6-Dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea

CAS RN

672286-03-2
Record name 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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